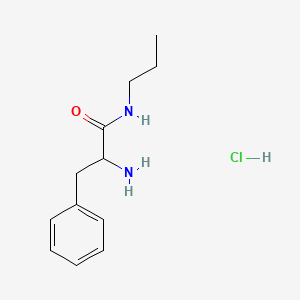

2-Amino-3-phenyl-N-propylpropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O and a molecular weight of 242.74506 . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride typically involves the reaction of 2-Amino-3-phenylpropanamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-phenyl-N-propylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 2-amino-3-phenyl-N-propylpropanamide hydrochloride as an antitumor agent. For instance, a derivative known as NK3 exhibited significant inhibitory effects on tumor growth in various animal models, including CT26 murine colon carcinoma and HepG2 human liver cancer cells. The compound was administered intraperitoneally and demonstrated a dose-dependent reduction in tumor size, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The antitumor efficacy of NK3 is attributed to its ability to inhibit specific pathways involved in tumor progression. The compound interacts with the indoleamine 2,3-dioxygenase (IDO1) enzyme, which plays a critical role in immune evasion by tumors. By inhibiting this enzyme, NK3 enhances the immune response against cancer cells, thus contributing to its antitumor activity .

Biochemical Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its amide functional group allows for further chemical modifications, enabling the development of new therapeutic agents. For example, it can be used to synthesize chiral Schiff base ligands that have shown promise in catalysis and coordination chemistry .

Enzyme Inhibition Studies

Research has also focused on the compound's role in enzyme inhibition. Studies indicate that derivatives of this compound can act as dual inhibitors of IDO1 and STAT3 pathways, which are crucial in cancer biology and immunology . This dual inhibition could provide a novel approach to cancer therapy by simultaneously targeting multiple pathways.

Cosmetic Formulations

Skin Care Applications

In the cosmetic industry, this compound is being explored for its potential use in skin care formulations. The compound's properties may enhance skin hydration and stability of formulations due to its ability to form stable complexes with other ingredients .

Formulation Stability and Efficacy

Cosmetic products containing this compound undergo rigorous testing for safety and efficacy before market release. The stability of formulations incorporating this compound is evaluated through various methods, including rheological assessments and sensory evaluations to ensure consumer satisfaction .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antitumor Agent | Significant inhibition of tumor growth in animal models |

| Enzyme Inhibition | Dual inhibition of IDO1 and STAT3 pathways | |

| Biochemical Applications | Synthesis of Bioactive Compounds | Building block for chiral Schiff base ligands |

| Cosmetic Formulations | Skin Care Products | Enhances hydration and formulation stability |

Wirkmechanismus

The mechanism of action of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-phenylpropanamide

- 2-Amino-3-phenyl-N-methylpropanamide

- 2-Amino-3-phenyl-N-ethylpropanamide

Uniqueness

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.

Biologische Aktivität

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is a compound with significant biological activity, primarily due to its conversion into active amphetamine derivatives. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₁₂H₁₉ClN₂O

- Molecular Weight : Approximately 242.74 g/mol

- Structure : Characterized by an amide functional group linked to a phenyl group and a propyl chain.

The compound exhibits its biological effects primarily through its metabolism into amphetamines, which are known for their stimulant properties. The mechanism involves interaction with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways, which leads to increased alertness and energy levels.

Stimulant Effects

This compound acts as a prodrug that metabolizes into amphetamines, leading to significant central nervous system stimulation. This activity has implications for treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Obesity (due to appetite suppression)

Enzyme Inhibition Studies

Research indicates that the compound may also function as an enzyme inhibitor. It has been employed in studies investigating protein-ligand interactions, particularly in the context of:

- Enzyme inhibition related to metabolic pathways.

- Potential therapeutic effects against various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and unique properties of this compound compared to related compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Fenproporex | Similar amine group | Prodrug form; appetite suppressant |

| Amphetamine | Core structure | Direct stimulant effects |

| Methamphetamine | Methylated variant | More potent CNS stimulant |

| 2-Amino-4-methylpropanamide | Related amide | Different methyl substitution pattern |

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Appetite Suppression Study :

- A clinical trial evaluated the effects of this compound on appetite suppression in obese patients. Results indicated a significant reduction in food intake compared to placebo controls, supporting its potential use in obesity management.

-

ADHD Treatment :

- Another study assessed its efficacy in children diagnosed with ADHD. The findings demonstrated improved attention spans and reduced hyperactivity, comparable to standard ADHD medications.

-

Enzyme Interaction Research :

- Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit certain metabolic enzymes, suggesting potential applications in metabolic disorders.

Eigenschaften

IUPAC Name |

2-amino-3-phenyl-N-propylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAUFRBOHJSXPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.